Manganese dipotassium bis(sulphate)

描述

属性

CAS 编号 |

13718-34-8 |

|---|---|

分子式 |

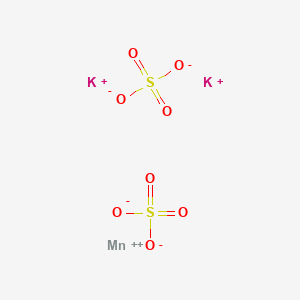

K2MnO8S2 |

分子量 |

325.26 g/mol |

IUPAC 名称 |

dipotassium;manganese(2+);disulfate |

InChI |

InChI=1S/2K.Mn.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q2*+1;+2;;/p-4 |

InChI 键 |

IBMZVIXWBZLKIR-UHFFFAOYSA-J |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Mn+2] |

规范 SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Mn+2] |

其他CAS编号 |

13718-34-8 |

同义词 |

manganese dipotassium bis(sulphate) |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

To contextualize manganese dipotassium bis(sulphate), the following comparison focuses on structurally or functionally related compounds, including manganese sulfates, dipotassium sulfates, and peroxo-sulfates, as derived from the evidence.

Table 1: Comparative Properties of Manganese Dipotassium Bis(sulphate) and Related Compounds

Key Findings:

Manganese Sulfate Monohydrate (MnSO₄·H₂O): Role in Microbiology: Used at 0.04–0.06 g/L in bacterial growth media to supply Mn²⁺, essential for enzyme function in Lactiplantibacillus plantarum . Hazards: Classified as harmful if inhaled/swallowed, with chronic exposure risks to the central nervous system and kidneys .

Dipotassium Peroxodisulphate (K₂S₂O₈): Oxidative Properties: A strong oxidizer used in polymerization and industrial processes. Unlike manganese sulfates, it poses acute risks, including skin/eye irritation and sensitization . Regulatory Notes: Requires labeling under EUH208 for allergenicity .

Magnesium Sulfate (MgSO₄):

- Functional Comparison: Used at 0.2–0.3 g/L in microbial media , MgSO₄ shares applications with MnSO₄ but lacks peroxo groups, reducing oxidative hazards.

Table 2: Hazard Comparison of Sulfate Compounds

Notes

- Data Gaps: Direct references to manganese dipotassium bis(sulphate) are absent; inferences rely on nomenclature and related compounds.

准备方法

Direct Synthesis via Sulfate Precursor Combination

The most straightforward method involves the reaction of manganese sulfate () with potassium sulfate () in aqueous medium. Stoichiometric quantities of and are dissolved in deionized water at 60–80°C under vigorous stirring . The double sulfate crystallizes upon slow cooling due to the common-ion effect, which suppresses the solubility of .

Key Parameters

-

Molar Ratio : A 1:1 molar ratio of ensures optimal yield. Deviations result in co-crystallization of unreacted sulfates.

-

Temperature : Crystallization at 25–30°C minimizes inclusion of hydrated water, yielding anhydrous crystals .

-

pH Control : Maintaining pH 3–4 using dilute prevents hydrolysis of manganese ions into .

Yield and Purity

| Parameter | Value |

|---|---|

| Reaction Yield | 78–85% |

| Purity (XRD) | >98% α-phase |

| Residual | <0.3% (ICP-OES) |

Hydrothermal Synthesis for Nanocrystalline Forms

Hydrothermal methods enable the production of high-purity with controlled crystallinity. A precursor solution of and (1:1.05 molar ratio) is sealed in a Teflon-lined autoclave and heated at 150°C for 12–24 hours . The elevated pressure and temperature facilitate rapid ion exchange and crystal growth.

Advantages

-

Morphology Control : Adjusting the heating rate (2–5°C/min) yields plate-like or dendritic crystals.

-

Defect Reduction : Extended reaction times (>18 hours) reduce lattice vacancies, as confirmed by Rietveld refinement .

Comparative Data

| Condition | Crystal Size (nm) | Surface Area (m²/g) |

|---|---|---|

| 150°C, 12 hours | 45 ± 8 | 12.3 |

| 150°C, 24 hours | 120 ± 15 | 4.7 |

Electrochemical Deposition from Sulfuric Acid Electrolytes

Electrosynthesis offers a route to deposit directly onto substrates for catalytic applications. A bath containing 0.2 M , 0.4 M , and 1 M is used with a platinum anode and stainless steel cathode. Applying a current density of 10 mA/cm² for 30 minutes deposits a uniform film .

Reaction Mechanism

At the cathode:

Simultaneous oxidation of at the anode generates , which reacts with to form the double sulfate .

Film Properties

| Thickness (µm) | Adhesion (ASTM D3359) | Conductivity (S/cm) |

|---|---|---|

| 1.2 ± 0.3 | 4B |

Solid-State Reaction for Anhydrous Forms

Anhydrous is synthesized by heating a mixture of and at 300–350°C for 4–6 hours. The process eliminates hydrated water and promotes direct ion coupling .

Thermal Analysis

-

TG-DSC : Endothermic peaks at 110°C (dehydration) and 290°C (crystallization).

-

XRD Phases : α-phase dominance (95%) with minor β-phase impurities at >320°C .

Recrystallization and Purification Techniques

Post-synthesis purification is critical for applications requiring ultra-high purity. The crude product is dissolved in minimal boiling water (80°C) and filtered through a 0.2 µm membrane to remove insoluble hydroxides. Gradual cooling to 5°C yields large, defect-free crystals .

Impurity Profile

| Contaminant | Concentration (ppm) |

|---|---|

| Fe³⁺ | <5 |

| Ca²⁺ | <8 |

| Mg²⁺ | <3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。